![molecular formula C21H19N3O3 B2830039 N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide CAS No. 1396625-65-2](/img/structure/B2830039.png)
N-([1,1'-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a biphenyl group, a cyclobutanecarboxamide moiety, and an oxazole ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the biphenyl and oxazole intermediates. The biphenyl component can be synthesized through Suzuki coupling reactions, while the oxazole ring is often formed via cyclization reactions involving appropriate precursors.
-
Suzuki Coupling Reaction
Reagents: Aryl halide, boronic acid, palladium catalyst, base (e.g., K2CO3)
Conditions: Reflux in an organic solvent (e.g., toluene) under an inert atmosphere
-
Oxazole Formation
Reagents: α-haloketone, amide, base (e.g., NaH)
Conditions: Heating in an organic solvent (e.g., DMF)
-
Final Coupling
Reagents: Biphenyl intermediate, oxazole intermediate, coupling agent (e.g., EDC)
Conditions: Room temperature in an organic solvent (e.g., dichloromethane)
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.
化学反应分析
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide can undergo various chemical reactions, including:
-
Oxidation
Reagents: Oxidizing agents such as KMnO4 or H2O2
Conditions: Aqueous or organic solvent, often at elevated temperatures
-
Reduction
Reagents: Reducing agents such as LiAlH4 or NaBH4
Conditions: Organic solvent, typically at room temperature or below
-
Substitution
Reagents: Nucleophiles or electrophiles depending on the desired substitution
Conditions: Varies with the type of substitution, often requires a catalyst
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学研究应用
N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
作用机制
The mechanism by which N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-([1,1’-biphenyl]-2-yl)-2-(cyclopropanecarboxamido)oxazole-4-carboxamide
- N-([1,1’-biphenyl]-2-yl)-2-(cyclopentanecarboxamido)oxazole-4-carboxamide
- N-([1,1’-biphenyl]-2-yl)-2-(cyclohexanecarboxamido)oxazole-4-carboxamide
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-(cyclobutanecarboxamido)oxazole-4-carboxamide is unique due to its specific combination of a biphenyl group, a cyclobutanecarboxamide moiety, and an oxazole ring. This combination imparts distinct chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to achieve.
属性
IUPAC Name |
2-(cyclobutanecarbonylamino)-N-(2-phenylphenyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c25-19(15-9-6-10-15)24-21-23-18(13-27-21)20(26)22-17-12-5-4-11-16(17)14-7-2-1-3-8-14/h1-5,7-8,11-13,15H,6,9-10H2,(H,22,26)(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFJUFDAPWEBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![benzyl 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2829957.png)

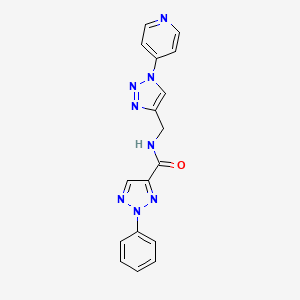
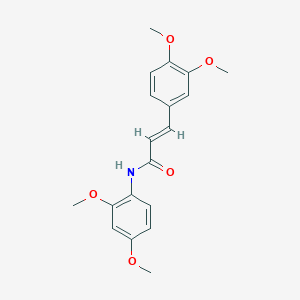
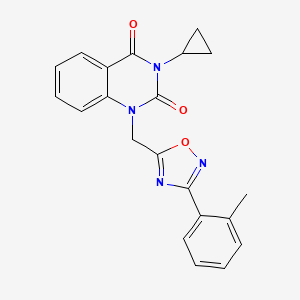
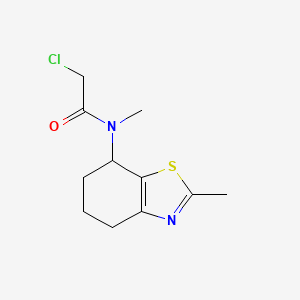
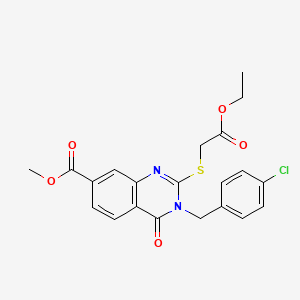

![1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-3-methyl-4-[(2,2,2-trifluoroethyl)sulfanyl]-1H-pyrazol-5-amine](/img/structure/B2829971.png)
![1-(propan-2-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2829972.png)
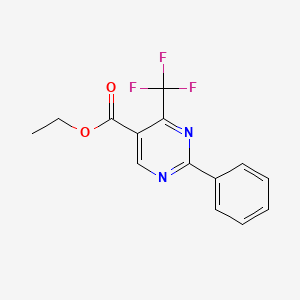
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-fluorophenoxy)ethan-1-one](/img/structure/B2829975.png)
![(2,5-dimethylfuran-3-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2829979.png)
